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Abstract

6-Chloro-2-iodopurine-9-riboside is a halogenated purine nucleoside analog that holds
significant interest within the fields of medicinal chemistry and drug discovery. As a member of
the purine nucleoside antimetabolite class, it is recognized for its potential as an anticancer
agent. The core mechanism of action for this class of compounds generally involves the
inhibition of DNA synthesis and the induction of apoptosis in rapidly proliferating cells.[1][2][3]
[4] This technical guide provides a comprehensive overview of the basic properties of 6-
Chloro-2-iodopurine-9-riboside, including its chemical and physical characteristics. While
specific experimental data for this particular analog is limited in publicly available literature, this
document consolidates the known information and provides context based on closely related
compounds.

Core Properties

6-Chloro-2-iodopurine-9-riboside is identified by the Chemical Abstracts Service (CAS)
number 313477-85-9. Its chemical structure consists of a purine core substituted with a
chlorine atom at the 6-position and an iodine atom at the 2-position, with a ribofuranosyl moiety
attached at the 9-position.

Physicochemical and Biological Properties
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Quantitative data for 6-Chloro-2-iodopurine-9-riboside is not extensively documented in

peer-reviewed literature. The following table summarizes the available information. For

comparative purposes, data for the closely related compound, 6-Chloropurine riboside, is also

included where available, as it can provide insights into the general characteristics of this

compound class.

6-Chloro-2-iodopurine-9-

6-Chloropurine riboside

Property . . .
riboside (for comparison)
CAS Number 313477-85-9 5399-87-1
Molecular Formula C10H10CIIN4O4 C10H11CIN4Oa
Molecular Weight 412.57 g/mol 286.67 g/mol
White to light yellow crystalline  White to slightly yellow
Appearance
powder[2] powder[5]
Melting Point Not Available 158-162 °C (decomposes)[5]
Soluble in DMSO (mother )
. _ _ DMF: 49-51 mg/mL; Soluble in
Solubility liquor concentration of 40

mg/mL)[6]

water (10.6 mg/mL)[5]

Biological Activity

Purine nucleoside analog with
potential antitumor activity.[1]

[21(31[4]

Substrate for adenosine

deaminase.[5]

Synthesis and Purification

Detailed experimental protocols for the synthesis of 6-Chloro-2-iodopurine-9-riboside are not

readily available in the public domain. However, the synthesis of the core purine base, 6-

chloro-2-iodopurine, has been described.[7][8] The general synthetic strategy for such

nucleoside analogs typically involves two key stages: the synthesis of the modified purine base

and the subsequent glycosylation with a protected ribose derivative.

General Synthetic Approach

A plausible synthetic route for 6-Chloro-2-iodopurine-9-riboside would involve the coupling of

6-chloro-2-iodopurine with a protected ribofuranose, such as 1-O-acetyl-2,3,5-tri-O-benzoyl-3-
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D-ribofuranose, followed by deprotection of the hydroxyl groups on the ribose sugar. This type
of glycosylation reaction is a common method for the synthesis of nucleoside analogs.[9]

The purification of the final compound would likely involve standard chromatographic
techniques, such as column chromatography on silica gel, to separate the desired product from
any unreacted starting materials and byproducts.

Biological Activity and Mechanism of Action

As a purine nucleoside analog, 6-Chloro-2-iodopurine-9-riboside is presumed to exert its
biological effects as an antimetabolite. Such compounds typically interfere with the synthesis of
nucleic acids, thereby inhibiting cell division and inducing apoptosis, particularly in rapidly
dividing cancer cells.[1][2][3][4]

Presumed Mechanism of Action

The general mechanism for this class of compounds involves intracellular phosphorylation by
kinases to form the corresponding nucleotide analogs. These analogs can then inhibit key
enzymes involved in the de novo purine biosynthesis pathway or be incorporated into DNA or
RNA, leading to chain termination and cell cycle arrest. The presence of the halogen atoms at
the 2 and 6 positions of the purine ring is expected to modulate the compound's activity and
interaction with target enzymes.
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General Mechanism of Purine Nucleoside Analogs
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Caption: Presumed intracellular activation and mechanism of action.

Experimental Evaluation of Biological Activity

While specific IC50 values for 6-Chloro-2-iodopurine-9-riboside are not available, the
evaluation of its anticancer activity would typically involve in vitro assays using a panel of
human cancer cell lines. Standard methodologies to determine cytotoxicity include the MTT or
crystal violet assays, which measure cell viability after a defined period of exposure to the

compound.
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Caption: General workflow for in vitro anticancer activity assessment.

Conclusion and Future Directions

6-Chloro-2-iodopurine-9-riboside represents a promising scaffold for the development of
novel anticancer therapeutics. Its structural similarity to endogenous purine nucleosides
suggests a mechanism of action centered on the disruption of nucleic acid metabolism.
However, a significant gap exists in the publicly available data regarding its specific
physicochemical properties, detailed synthetic protocols, and a thorough biological evaluation,
including its effects on specific signaling pathways and a broad panel of cancer cell lines.

Future research should focus on elucidating these unknown aspects. A full characterization of
its physical properties, the development of a robust and scalable synthetic route, and
comprehensive in vitro and in vivo studies are necessary to fully understand its therapeutic
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potential. Investigating its specific molecular targets and the signaling cascades it modulates
will be crucial for its rational development as a clinical candidate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 717 Tech Support


https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12398591?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12398591?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

